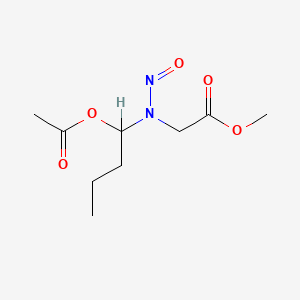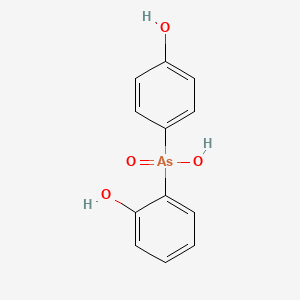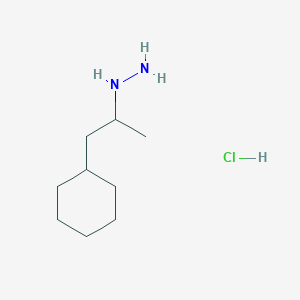
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N'-dimethyl-N,N',N'-tris(phenylmethyl)-, bis(methyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is a complex organic compound with a unique structure It is characterized by multiple phenylmethyl groups and a bis(methyl sulfate) counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 1,3-propanediamine derivatives. These intermediates are then subjected to further reactions involving phenylmethyl groups and methyl sulfate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler derivative with fewer phenylmethyl groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound with different functional groups.
Uniqueness
1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is unique due to its complex structure and multiple phenylmethyl groups
Properties
CAS No. |
73791-64-7 |
|---|---|
Molecular Formula |
C55H72N4O8S2 |
Molecular Weight |
981.3 g/mol |
IUPAC Name |
dibenzyl-[3-[benzyl-[3-[benzyl-[3-(dibenzylamino)propyl]amino]propyl]-methylazaniumyl]propyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C53H66N4.2CH4O4S/c1-56(45-51-30-15-6-16-31-51,40-23-41-57(2,46-52-32-17-7-18-33-52)47-53-34-19-8-20-35-53)39-22-38-54(42-48-24-9-3-10-25-48)36-21-37-55(43-49-26-11-4-12-27-49)44-50-28-13-5-14-29-50;2*1-5-6(2,3)4/h3-20,24-35H,21-23,36-47H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
VYPRXEXUAGRQSD-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](CCCN(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CCC[N+](C)(CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


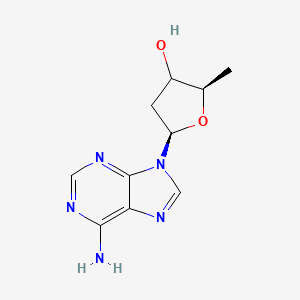
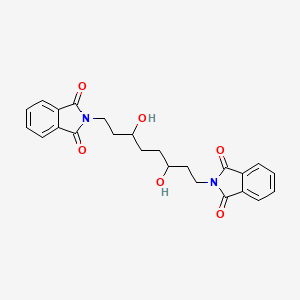

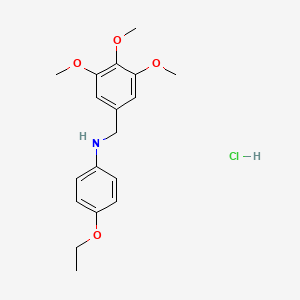
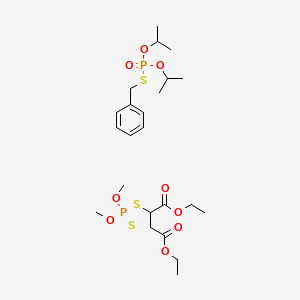

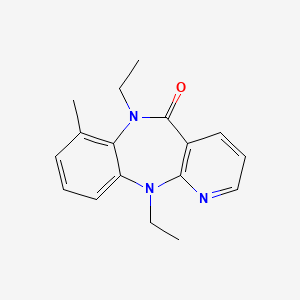
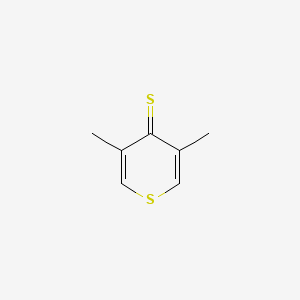
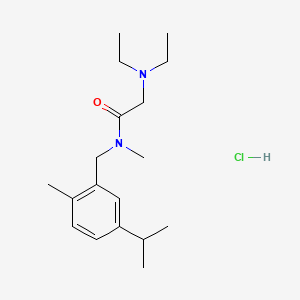
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)

